molecular formula C19H22N2O5S B2614818 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2309774-97-6

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2614818
CAS No.: 2309774-97-6
M. Wt: 390.45
InChI Key: CWTWEKAQUSSPST-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2,1-ij]quinoline sulfonamide class, characterized by a fused tricyclic core (pyrroloquinoline) linked to a sulfonamide group. Its unique structural features include:

  • A sulfonamide moiety at the 8-position, which is critical for hydrogen bonding and target binding.
  • A 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl substituent on the sulfonamide nitrogen, introducing hydrophobicity (via the dimethylfuran) and hydrogen-bonding capacity (via the hydroxyl group).

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-11-7-16(12(2)26-11)17(22)10-20-27(24,25)15-8-13-3-4-18(23)21-6-5-14(9-15)19(13)21/h7-9,17,20,22H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTWEKAQUSSPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity based on existing literature and research findings.

  • Molecular Formula : C19H22N2O5S
  • Molecular Weight : 390.45 g/mol
  • CAS Number : 2309774-97-6
  • IUPAC Name : N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

The compound's mechanism of action has not been extensively detailed in available literature; however, its structural features suggest potential interactions with biological targets such as enzymes or receptors involved in various metabolic pathways. The sulfonamide group may contribute to its biological activity by influencing the compound's solubility and reactivity.

Antimicrobial Activity

Research suggests that compounds similar to N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-pyrrolidine derivatives exhibit significant antimicrobial properties. These compounds may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis.

Anticancer Potential

Preliminary studies indicate that pyrroloquinoline derivatives have shown promising results in anticancer assays. For instance, related compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting that N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-pyrrolo[3,2,1-ij]quinoline derivatives could also possess similar properties.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Pyrroloquinoline derivative AAnticancer15
Pyrroloquinoline derivative BAntimicrobial20
Pyrroloquinoline derivative CAntiviral10

Study on Anticancer Activity

A study investigated the effects of pyrroloquinoline derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively. The study highlighted the structure–activity relationship (SAR) that could be leveraged to enhance potency and selectivity against cancer cells.

Antimicrobial Efficacy Assessment

Another study focused on evaluating the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the molecular structure significantly impacted the antimicrobial activity and spectrum of efficacy.

Comparison with Similar Compounds

The compound’s closest structural analog is 2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (Compound ID: G856-5651) . Below is a detailed comparison:

Structural and Physicochemical Properties

Property Target Compound Analog (G856-5651)
Core Structure 4-oxo-pyrrolo[3,2,1-ij]quinoline with sulfonamide Identical core (2-oxo-pyrrolo[3,2,1-ij]quinoline)
Sulfonamide Substituent 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl group 4-phenoxyphenyl group
Molecular Formula Not available in evidence C₂₃H₂₀N₂O₄S
Molecular Weight Not available 420.49 g/mol
logP Likely higher (dimethylfuran increases hydrophobicity) 4.22
Hydrogen Bond Donors 1 (hydroxyl group) 1 (sulfonamide NH)
Polar Surface Area Not available 65.24 Ų
Key Observations:
  • Substituent Differences: The target compound’s dimethylfuran-hydroxyethyl substituent introduces both lipophilic (dimethylfuran) and polar (hydroxyl) features, whereas G856-5651’s 4-phenoxyphenyl group is purely aromatic and hydrophobic. This may influence solubility and membrane permeability.

Comparison with Other Sulfonamide Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core Heterocycle: Imidazopyridine (vs. pyrroloquinoline in the target compound). Functional Groups: Nitro, cyano, and ester groups (vs. dimethylfuran and hydroxyl).

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Core Structure: Chromene-pyrazolopyrimidine (vs. pyrroloquinoline). Sulfonamide Position: Attached to a benzene ring (vs. fused tricyclic core). Molecular Weight: 589.1 g/mol (significantly higher than G856-5651).

Key Observations:
  • Scaffold Diversity: The target compound’s pyrroloquinoline core distinguishes it from imidazopyridine () and chromene-pyrazolopyrimidine () derivatives, which may confer unique binding modes.
  • Sulfonamide Role : In all cases, the sulfonamide group serves as a critical pharmacophore, likely interacting with enzymatic active sites or receptor pockets.

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